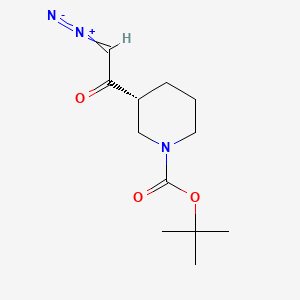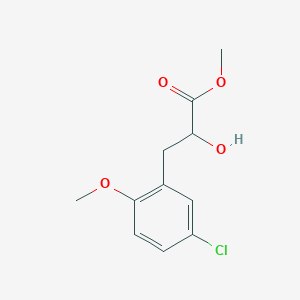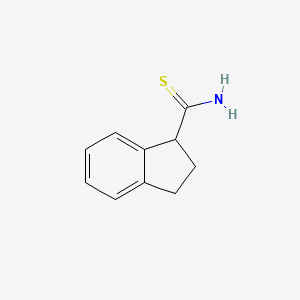amine](/img/structure/B13594379.png)
[2-Hydroxy-3-(propan-2-yloxy)propyl](methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-(propan-2-yloxy)propylamine: is a chemical compound with the molecular formula C7H17NO2 and a molecular weight of 147.21538 g/mol . It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(propan-2-yloxy)propylamine typically involves the reaction of 2-hydroxypropylamine with isopropyl glycidyl ether under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 2-Hydroxy-3-(propan-2-yloxy)propylamine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxy-3-(propan-2-yloxy)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2-Hydroxy-3-(propan-2-yloxy)propylamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: The compound has applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. It is used to investigate the effects of chemical modifications on biological activity .
Medicine: In medicine, 2-Hydroxy-3-(propan-2-yloxy)propylamine is explored for its potential therapeutic properties. It is studied for its role in drug development and as a potential active pharmaceutical ingredient .
Industry: Industrially, the compound is used in the production of various chemicals and materials. It is employed in the manufacture of polymers, resins, and other industrial products .
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-(propan-2-yloxy)propylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-3-(propan-2-yloxy)propylamine: is similar to compounds such as 2-hydroxy-3-(propan-2-yloxy)propylamine and 2-hydroxy-3-(propan-2-yloxy)propylmethylamine .
Uniqueness: The uniqueness of 2-Hydroxy-3-(propan-2-yloxy)propylamine lies in its specific chemical structure, which imparts distinct properties and reactivity. Its combination of hydroxyl and amine functional groups makes it versatile for various chemical reactions and applications .
Eigenschaften
Molekularformel |
C7H17NO2 |
|---|---|
Molekulargewicht |
147.22 g/mol |
IUPAC-Name |
1-(methylamino)-3-propan-2-yloxypropan-2-ol |
InChI |
InChI=1S/C7H17NO2/c1-6(2)10-5-7(9)4-8-3/h6-9H,4-5H2,1-3H3 |
InChI-Schlüssel |
HXBUVPLJXNIUBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCC(CNC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Azaspiro[3.3]heptane-5-carbonitrile,4-methylbenzene-1-sulfonicacid](/img/structure/B13594319.png)



![1-[2-(1-Phenylcyclopropyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13594332.png)



![5-Azaspiro[2.4]heptane-4-carboxylic acid](/img/structure/B13594347.png)
